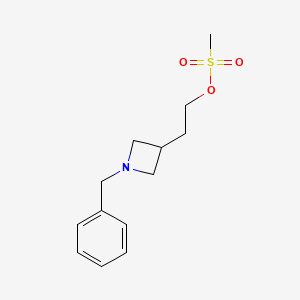
2-(1-Benzylazetidin-3-yl)ethyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Benzylazetidin-3-yl)ethyl methanesulfonate is an organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the azetidine ring and an ethyl methanesulfonate group attached to the carbon atom. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylazetidin-3-yl)ethyl methanesulfonate typically involves the reaction of 1-benzylazetidin-3-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation or large-scale chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Benzylazetidin-3-yl)ethyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid, and reduction to form toluene.
Hydrolysis: The methanesulfonate group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products include various substituted azetidines.
Oxidation Reactions: Products include benzaldehyde or benzoic acid.
Reduction Reactions: Products include toluene.
Hydrolysis: The major product is 1-benzylazetidin-3-ol.
Applications De Recherche Scientifique
2-(1-Benzylazetidin-3-yl)ethyl methanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds, particularly those with potential anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-(1-Benzylazetidin-3-yl)ethyl methanesulfonate involves its interaction with biological molecules such as enzymes and receptors. The methanesulfonate group can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This can lead to the inhibition of enzyme activity or the disruption of DNA replication and transcription .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzylazetidin-3-yl)methanamine dihydrochloride: Similar structure but with an amine group instead of the methanesulfonate group.
2-(1-(Ethylsulfonyl)azetidin-3-yl)acetonitrile: Contains an ethylsulfonyl group and a nitrile group.
Ethyl methanesulfonate: Similar methanesulfonate group but lacks the azetidine ring.
Uniqueness
2-(1-Benzylazetidin-3-yl)ethyl methanesulfonate is unique due to the presence of both the benzyl group and the methanesulfonate group attached to the azetidine ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C13H19NO3S |
|---|---|
Poids moléculaire |
269.36 g/mol |
Nom IUPAC |
2-(1-benzylazetidin-3-yl)ethyl methanesulfonate |
InChI |
InChI=1S/C13H19NO3S/c1-18(15,16)17-8-7-13-10-14(11-13)9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
Clé InChI |
QKYIQIZVOWCUHN-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCCC1CN(C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine](/img/structure/B13960313.png)
![1-Methoxy-3-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B13960318.png)
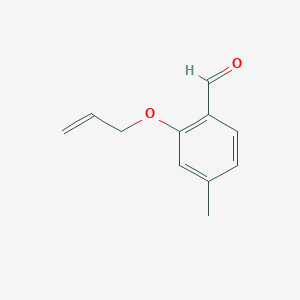

![4-[[[2-(Methoxy)dodecyl]oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13960333.png)
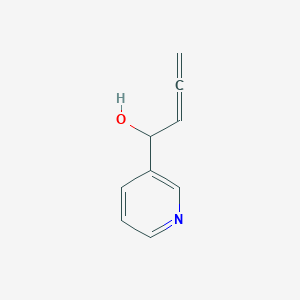
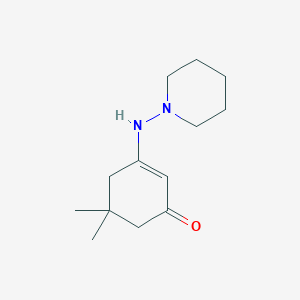
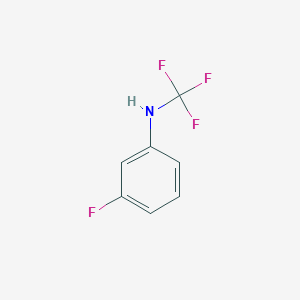


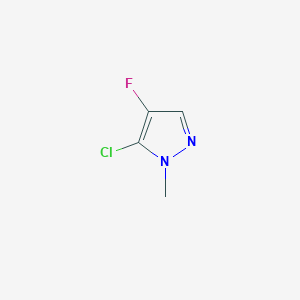
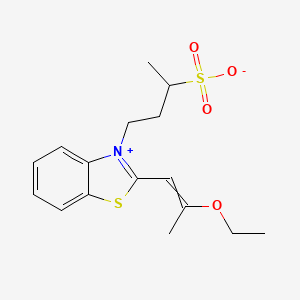
![2-Azaspiro[4.4]nonan-7-ylmethanol](/img/structure/B13960378.png)

